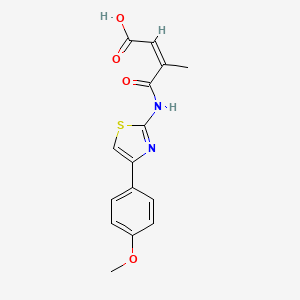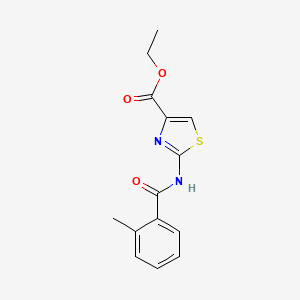
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MTB is a thiazole-based compound that is primarily used as a pharmacological tool to study the activity of enzymes such as metalloproteases and hydrolases.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Compounds like p-Coumaric acid and its conjugates exhibit significant antioxidant activities. These activities are critical for mitigating oxidative stress, which plays a role in the pathogenesis of numerous diseases, including cancer and cardiovascular disorders. The conjugation of p-Coumaric acid enhances its biological activities, although its high activity but low absorption presents a challenge for therapeutic use (Pei et al., 2016).
Antimicrobial and Anti-inflammatory Effects
The antimicrobial and anti-inflammatory effects of these compounds are significant for developing new therapeutic agents. For instance, hydroxycinnamic acids have been reviewed for their structure-activity relationships, showing that specific structural modifications can enhance their antioxidant and potentially antimicrobial and anti-inflammatory activities (Razzaghi-Asl et al., 2013).
Anticancer Potential
The anticancer potential of these compounds is explored through their ability to inhibit tumor growth and proliferation. For example, 2,4-Thiazolidinediones, as PTP 1B inhibitors, have shown promise in the treatment of Type 2 Diabetes Mellitus (T2DM) and potentially cancer, by modulating the insulin signaling pathway (Verma et al., 2019).
Role in Disease Mitigation
The role of these compounds in disease mitigation, particularly through the modulation of metabolic pathways, suggests their utility in treating a wide range of conditions. For example, the study of methionine dependency and the role of methionine restriction in cancer growth control highlights the potential of dietary and therapeutic interventions in managing cancer (Cavuoto & Fenech, 2012).
Eigenschaften
IUPAC Name |
(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9(7-13(18)19)14(20)17-15-16-12(8-22-15)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19)(H,16,17,20)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSPXHRNZJJEX-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2585730.png)
![2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585734.png)

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)
![4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2585740.png)
![2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2585741.png)
![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)

![4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2585744.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)
![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)

![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)